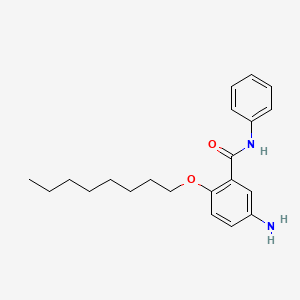

Benzanilide, 5-amino-2-(octyloxy)-

Description

Contextualizing Benzanilides in Contemporary Organic Chemistry Research

Benzanilides are not merely stable amide compounds; they are dynamic platforms for molecular exploration. In contemporary organic chemistry, these frameworks are extensively utilized as intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. uomustansiriyah.edu.iq Their synthesis is often achieved through well-established methods like the Schotten-Baumann reaction, which involves the acylation of an amine. slideshare.net This straightforward and generally high-yielding reaction allows for the combination of a wide variety of substituted benzoyl chlorides and anilines, providing a direct route to a vast library of benzanilide (B160483) derivatives.

The inherent stability of the amide bond, coupled with the aromatic nature of the two phenyl rings, provides a rigid and predictable core structure. This rigidity can be advantageous in designing molecules that need to adopt a specific conformation to interact with biological targets or to self-assemble into ordered materials.

Significance of Substituted Benzanilides in Molecular Design and Chemical Space Expansion

The specific compound of interest, Benzanilide, 5-amino-2-(octyloxy)-, possesses two key substituents that are expected to significantly influence its properties. The 5-amino group introduces a basic site and a potential point for further chemical modification, while the 2-(octyloxy) group, a long alkyl ether chain, is anticipated to enhance lipophilicity and may influence the molecule's interaction with nonpolar environments or its self-assembly characteristics.

The strategic placement of substituents on the benzanilide core has been a fruitful approach in various research areas:

Medicinal Chemistry: Substituted benzanilides have been investigated for a wide range of biological activities. For instance, derivatives have been synthesized as potential potassium channel openers, alpha-1-adrenoceptor antagonists, and anti-atherosclerotic agents. nih.govnih.govgoogle.com The nature and position of the substituents are critical for the observed pharmacological activity.

Materials Science: The conformational preferences of the benzanilide linkage can be controlled by substitution, which is a key factor in the design of liquid crystals. nih.gov The ability to create materials with specific thermal and optical properties is a direct result of precise molecular design.

Table 1: Physicochemical Properties of Benzanilide, 5-amino-2-(octyloxy)-

| Property | Value | Source |

| Molecular Formula | C21H28N2O2 | nih.gov |

| Boiling Point | 462.9°C at 760 mmHg | nih.gov |

| Flash Point | 233.7°C | nih.gov |

| Density | 1.097 g/cm³ (Predicted) | uomustansiriyah.edu.iq |

Research Trajectories for Benzanilide, 5-amino-2-(octyloxy)-

While specific research on Benzanilide, 5-amino-2-(octyloxy)- is not extensively documented in publicly available literature, its structural features suggest several potential avenues for future investigation. The presence of a primary amino group and a long-chain alkoxy group on the benzanilide scaffold opens up possibilities for its application in various fields.

The primary amino group at the 5-position serves as a versatile chemical handle. It can be readily diazotized and converted into a wide range of other functional groups, or it can be acylated, alkylated, or used as a nucleophile in various coupling reactions. This allows for the synthesis of a diverse library of derivatives for screening in different applications.

The 2-(octyloxy) group is expected to impart significant lipophilicity to the molecule. This could be advantageous in applications where transport across biological membranes is required or where solubility in nonpolar solvents is essential. In the context of materials science, the long alkyl chain could promote self-assembly into organized structures, such as liquid crystals or thin films.

Table 2: Potential Research Areas for Benzanilide, 5-amino-2-(octyloxy)-

| Research Area | Rationale |

| Medicinal Chemistry | The core benzanilide structure is a known pharmacophore. The amino and octyloxy groups could be key for binding to specific biological targets. The amino group could also serve as a linker to other bioactive moieties. |

| Materials Science | The combination of the rigid benzanilide core and the flexible octyloxy chain could lead to interesting liquid crystalline or self-assembling properties. The amino group could be used to polymerize the molecule or to attach it to surfaces. |

| Synthetic Chemistry | The compound can serve as a versatile building block for the synthesis of more complex molecules due to the reactive amino group. |

Structure

3D Structure

Properties

CAS No. |

13738-16-4 |

|---|---|

Molecular Formula |

C21H28N2O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

5-amino-2-octoxy-N-phenylbenzamide |

InChI |

InChI=1S/C21H28N2O2/c1-2-3-4-5-6-10-15-25-20-14-13-17(22)16-19(20)21(24)23-18-11-8-7-9-12-18/h7-9,11-14,16H,2-6,10,15,22H2,1H3,(H,23,24) |

InChI Key |

XBGVPEVCCRSTFW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C=C1)N)C(=O)NC2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

13738-16-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Benzanilide, 5-amino-2-(octyloxy)- |

Origin of Product |

United States |

Synthetic Methodologies for Benzanilide, 5 Amino 2 Octyloxy and Analogues

Amino Group Introduction and Manipulation

The introduction of an amino group is a critical step in the synthesis of 5-amino-2-(octyloxy)benzanilide. This is typically achieved through the reduction of a corresponding nitro-substituted precursor.

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine via an intermediate imine. masterorganicchemistry.com This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. jocpr.com While direct alkylation of amines can be difficult to control, reductive amination offers a more reliable alternative that minimizes over-alkylation. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), which can selectively reduce imines in the presence of aldehydes, as well as sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com

The more common and direct pathway to introduce the amino group in the desired position for 5-amino-2-(octyloxy)benzanilide is through the reduction of a nitro group. The reduction of aromatic nitro compounds is a fundamental transformation in organic chemistry and can be accomplished using a variety of reagents and conditions. wikipedia.org

Nitro Group Reduction Pathways:

The conversion of a nitro group to a primary amine is a six-electron reduction that proceeds through nitroso and hydroxylamino intermediates. nih.gov A wide array of methods exists for this transformation, offering varying degrees of chemoselectivity and functional group tolerance. organic-chemistry.org

Catalytic Hydrogenation: This is a widely used industrial method. Catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum(IV) oxide are effective for the reduction of nitroarenes to anilines. wikipedia.orgorganic-chemistry.org

Metal-Mediated Reductions: Iron in acidic media is a classic and cost-effective method for nitro group reduction. wikipedia.org Other metals like tin(II) chloride, titanium(III) chloride, and samarium have also been employed. wikipedia.org A notable system is the use of iron with calcium chloride for catalytic transfer hydrogenation, which shows excellent functional group tolerance. organic-chemistry.org

Hydrosulfite and Sulfide (B99878) Reagents: Sodium hydrosulfite and sodium sulfide are used for the reduction of nitro compounds, sometimes allowing for selective reduction in the presence of other reducible groups. wikipedia.org

The choice of reducing agent is critical to avoid side reactions. For instance, metal hydrides are generally not used for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Substrate Scope | Notes |

| H₂, Pd/C | Hydrogen balloon, various solvents | Broad | Highly efficient, can be recycled. organic-chemistry.org |

| Fe, HCl/CH₃COOH | Acidic media | Broad | Classic, cost-effective method. wikipedia.org |

| SnCl₂·2H₂O | Acidic or alcoholic solvent | Broad | Mild conditions. wikipedia.org |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Selective | Can sometimes selectively reduce one of two nitro groups. wikipedia.org |

| NaBH₄, I₂ | In situ generation of BI₃ | Broad | Practical option with low-toxicity byproducts. organic-chemistry.org |

Selective amination is crucial when multiple reactive sites are present in a molecule. jocpr.com This can be achieved through several strategies:

Protecting Groups: By temporarily blocking more reactive functional groups, the amination reaction can be directed to the desired position.

Catalyst Control: The choice of catalyst can influence the regioselectivity of the amination reaction. jocpr.com Different metal catalysts can exhibit preferences for certain reaction sites based on steric and electronic factors.

Substrate Modification: Altering the electronic properties of the substrate can make a specific site more or less reactive towards amination. jocpr.com

In the context of synthesizing complex benzanilides, these techniques are vital for controlling the outcome of the reaction and achieving the desired substitution pattern.

Advanced Synthetic Strategies

Modern organic synthesis has seen the development of advanced methodologies that offer greater efficiency, selectivity, and access to novel molecular architectures.

While not extensively documented specifically for 5-amino-2-(octyloxy)benzanilide, high-pressure organic synthesis is a powerful tool for accelerating reactions and influencing selectivity. Applying high pressure can enhance reaction rates, particularly for reactions with a negative activation volume, and can shift equilibria towards the formation of more compact products. This technique could potentially be applied to the amide bond formation step in benzanilide (B160483) synthesis to improve yields and reaction times.

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, including benzanilides. mdpi.comnih.gov These methods offer efficient and selective pathways for forming the crucial amide bond and for introducing various functional groups. mdpi.com

Palladium-Catalyzed Amide Bond Formation: Palladium catalysts are highly effective for the amidation of aryl halides or triflates with anilines (Buchwald-Hartwig amidation). This approach provides a versatile route to a wide range of substituted benzanilides. A notable example involves the use of a palladium-doped clay catalyst under microwave irradiation in solvent-free conditions, allowing for excellent yields and easy catalyst recycling. researchgate.netrxmarine.com

Ruthenium and Palladium-Catalyzed C-H Functionalization: A powerful strategy for creating diversity in benzanilide structures is the direct functionalization of C-H bonds. website-files.comnih.gov Ruthenium(II) and palladium(II) catalysts have been shown to effectively catalyze the ortho-hydroxylation of benzanilides with excellent regioselectivity. website-files.comnih.gov The choice of catalyst can control the site of hydroxylation, with steric factors dominating in Ru-catalyzed reactions and electronic effects being more influential in Pd-catalyzed reactions. nih.gov

Table 2: Transition Metal-Catalyzed Reactions for Benzanilide Synthesis

| Catalyst System | Reaction Type | Key Features |

| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Amination | Forms amide bond between an aryl halide/triflate and an amine. |

| Pd-doped clay | Microwave-assisted amidation | Solvent-free, high yield, recyclable catalyst. researchgate.net |

| Ru(II) complexes | C-H Hydroxylation | Sterically controlled regioselectivity for ortho-hydroxylation. nih.gov |

| Pd(II) complexes | C-H Hydroxylation | Electronically controlled regioselectivity for ortho-hydroxylation. nih.gov |

The synthesis of chiral benzanilides is of significant interest due to the prevalence of chirality in bioactive molecules. nih.gov Asymmetric synthesis aims to produce enantiomerically enriched compounds, which can be achieved using various strategies. nih.govyoutube.com

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. youtube.com This is a highly efficient approach. For example, chiral ligands can be used in transition metal-catalyzed reactions to induce asymmetry. nih.gov

Chiral Reagents: A stoichiometric amount of a chiral reagent can be used to introduce chirality into the molecule. youtube.com

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the enantiomers.

For benzanilides, atropisomerism can arise from restricted rotation around the N-aryl bond, leading to axially chiral molecules. nih.gov The asymmetric synthesis of such atropisomeric anilides has been achieved through methods like kinetically controlled enantiotopic lithiation of prochiral chromium arene complexes. nih.gov

Flow Chemistry Applications in Benzanilide Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to conventional batch processing. nih.govnih.govmdpi.com The application of flow chemistry to amide bond formation, the core reaction in benzanilide synthesis, has demonstrated considerable advantages, including superior mixing, efficient heat transfer, and the ability to safely handle hazardous reagents and intermediates. nih.govnih.gov

Microreactor technology, a key component of flow chemistry, enables precise control over reaction time and temperature, which is critical for minimizing side reactions. chem-station.comtandfonline.com For instance, a highly efficient amide bond formation has been achieved in a microflow reactor by rapidly activating carboxylic acids with triphosgene, a less toxic solid, followed by a swift reaction with amines. chem-station.comnih.govnih.gov This method affords dipeptides in high yields (74%–quantitative) with minimal epimerization (≤3%) at ambient temperature. nih.govnih.gov The short residence time (as low as 0.5 seconds for activation and 4.3 seconds for amidation) of highly reactive intermediates is key to suppressing undesired side reactions. chem-station.comnih.govnih.gov

Researchers have also developed metal-free catalytic systems for continuous-flow amide synthesis. One such system facilitates the oxidative amination of aromatic alcohols, yielding amides in 86–96% yield within 15 minutes in a two-step continuous flow setup. rsc.org Another innovative approach utilizes carbon disulfide as a simple coupling agent with a heterogeneous alumina (B75360) Lewis acid catalyst in a direct, flow-based synthesis of various amides with excellent yields. rsc.org This method is robust, allows for catalyst recycling, and simplifies scale-up without requiring intensive purification. rsc.org

More recently, an efficient continuous-flow synthesis of amides was developed using 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) as a coupling agent in the bio-derived solvent γ-valerolactone (GVL). benthamdirect.com This process operates under mild conditions at ambient temperature with a remarkably short reaction time of one minute, aligning with the principles of green chemistry. benthamdirect.com

| Method | Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Microflow Activation | Carboxylic Acids, Amines | Triphosgene, DIEA | Various | Ambient Temp., 0.5s activation, 4.3s amidation | 74%–quant. | nih.gov, nih.gov |

| Oxidative Amination | Aromatic Alcohols | Metal-free (TBHP) | Not specified | Mild, 15 min | 86–96% | rsc.org |

| Direct Amidation | Carboxylic Acids, Amines | Alumina (heterogeneous Lewis acid), CS₂ | Acetonitrile (B52724) | Flow | Excellent | rsc.org |

| Green Coupling | Acids, Amines | 2-bromo-1-ethylpyridinium tetrafluoroborate (BEP) | γ-valerolactone (GVL) | Ambient Temp., 1 min | High | benthamdirect.com |

Environmentally Benign Synthesis Protocols

The development of environmentally benign or "green" synthesis protocols is a major focus in modern chemistry, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. ucl.ac.uk For benzanilide synthesis, several green strategies have been successfully implemented.

Microwave-assisted synthesis has proven to be a highly effective green tool, significantly reducing reaction times and often improving yields. arkat-usa.orgnih.gov A notable example is the solvent-free, microwave-assisted synthesis of benzanilides using a recyclable and robust palladium-doped clay catalyst. tandfonline.com This method provides excellent yields in very short reaction times (e.g., 8 minutes) and simplifies product purification through crystallization, avoiding the need for large volumes of volatile organic solvents. tandfonline.com

Solvent-free, or solid-state, reactions represent another cornerstone of green chemistry. science.gov A simple, efficient, and solvent-free procedure for amide synthesis involves the reaction of a carboxylic acid and urea (B33335) with boric acid as a catalyst. semanticscholar.orgbohrium.comresearchgate.net The process involves simple trituration of the reactants followed by direct heating, offering a rapid and convenient route to various amides. semanticscholar.orgbohrium.com Similarly, solvent-free amide bond formation can be achieved using various methoxysilanes as coupling agents, a method that is also effective for multi-gram scale synthesis without the need to exclude air or moisture. nih.gov

The quest for greener methods has also led to the development of novel metal- and solvent-free catalytic systems. For example, a domino reaction utilizing 10 mol% molecular iodine as a catalyst enables the synthesis of quinoline (B57606) derivatives from simple starting materials at 120 °C without any metal or solvent, highlighting an atom- and step-economical approach. rsc.orgnih.gov Biocatalysis, which employs enzymes to catalyze reactions, is another promising green alternative for amide bond formation, often proceeding in aqueous media under mild conditions. rsc.org

| Method | Reactants | Catalyst/Reagent | Solvent/Conditions | Key Advantage | Yield | Reference |

| Microwave-Assisted | Benzoyl chloride, Aniline (B41778) | Palladium-doped clay | Solvent-free, 150°C, 8 min | Rapid, recyclable catalyst, no column chromatography | Excellent | tandfonline.com |

| Boric Acid Catalysis | Carboxylic acid, Urea | Boric acid | Solvent-free, direct heating | Simple, quick, avoids hazardous solvents | Good | semanticscholar.org, bohrium.com |

| Silane Coupling | Carboxylic acids, Amines | Methoxysilanes | Solvent-free | No exclusion of air/moisture, scalable | Good to Excellent | nih.gov |

| Iodine Catalysis | Aryl amines, Styrene oxides, Aryl acetylenes | Molecular Iodine | Metal- and solvent-free, 120°C | Atom- and step-economical | Not specified | rsc.org, nih.gov |

| Biocatalysis | Various | Hydrolases/ATP-dependent enzymes | Aqueous or low-water systems | Green, sustainable | Varies | rsc.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Benzanilide (B160483) Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules in solution and the solid state. researchgate.net For Benzanilide, 5-amino-2-(octyloxy)-, a suite of NMR experiments is employed to map its atomic connectivity, delineate its carbon framework, and probe its dynamic conformational nature.

Proton NMR (¹H NMR) for Assignment of Chemical Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the case of Benzanilide, 5-amino-2-(octyloxy)-, the ¹H NMR spectrum reveals distinct signals for the aromatic protons, the amide proton, the protons of the octyloxy chain, and the amino group protons. The chemical shifts (δ) of these protons are influenced by the electron-donating effects of the amino and octyloxy groups and the electron-withdrawing nature of the benzoyl moiety.

The aromatic region of the spectrum is of particular interest. The protons on the aniline (B41778) ring (H-3, H-4, and H-6) would exhibit a characteristic splitting pattern, influenced by their coupling with each other. The protons of the benzoyl group's phenyl ring would also show a distinct set of signals. The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent and temperature. The octyloxy chain would be identified by a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the oxygen, and a series of multiplets for the other methylene groups. The protons of the amino group (NH₂) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzanilide, 5-amino-2-(octyloxy)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide (N-H) | ~8.5-9.5 | br s |

| Benzoyl-H (ortho) | ~7.8-8.0 | d |

| Benzoyl-H (meta, para) | ~7.4-7.6 | m |

| Aniline-H3 | ~7.0-7.2 | d |

| Aniline-H6 | ~6.8-7.0 | d |

| Aniline-H4 | ~6.5-6.7 | dd |

| Amino (NH₂) | ~3.5-4.5 | br s |

| O-CH₂ | ~3.9-4.1 | t |

| (CH₂)₆ | ~1.2-1.8 | m |

| CH₃ | ~0.8-1.0 | t |

Note: These are predicted values and may vary based on solvent and experimental conditions. br s = broad singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in Benzanilide, 5-amino-2-(octyloxy)- gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and electronic environment.

The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached substituents. For instance, the carbon attached to the oxygen of the octyloxy group (C-2) and the carbon attached to the amino group (C-5) will be significantly affected. The carbons of the octyloxy chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzanilide, 5-amino-2-(octyloxy)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~165-170 |

| Aniline-C2 (C-O) | ~145-150 |

| Aniline-C5 (C-N) | ~140-145 |

| Benzoyl-C1 (ipso) | ~135-140 |

| Aniline-C1 (ipso) | ~130-135 |

| Benzoyl-C (ortho, meta, para) | ~120-130 |

| Aniline-C3, C4, C6 | ~110-120 |

| O-CH₂ | ~68-72 |

| (CH₂)₆ | ~22-32 |

| CH₃ | ~14 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would be instrumental in confirming the proton-proton coupling networks. sdsu.edu For instance, it would show correlations between the adjacent aromatic protons on both the aniline and benzoyl rings, as well as the sequential protons of the octyloxy chain. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu By analyzing the HSQC spectrum, each proton signal can be unambiguously assigned to its corresponding carbon atom, confirming the assignments made in the 1D spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For example, a correlation between the amide proton and the carbonyl carbon would confirm the amide linkage. Correlations between the O-CH₂ protons of the octyloxy group and the aromatic carbon C-2 would verify the position of the ether linkage. youtube.com

Variable Temperature NMR for Conformational Dynamics

The amide bond in benzanilides can exhibit restricted rotation, leading to the existence of different conformers (e.g., cis and trans isomers with respect to the C-N bond). nih.gov Variable temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. rsc.orgrsc.orgresearchgate.netscielo.br By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals into a single, averaged signal. Analysis of VT-NMR data can allow for the determination of the thermodynamic parameters for the conformational equilibrium. rsc.org

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline forms. researchgate.net For Benzanilide, 5-amino-2-(octyloxy)-, ssNMR could be used to investigate polymorphism, which is the existence of different crystalline structures of the same compound. Different polymorphs can exhibit distinct ssNMR spectra due to differences in intermolecular interactions, such as hydrogen bonding involving the amide and amino groups, and packing arrangements in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For Benzanilide, 5-amino-2-(octyloxy)-, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would likely be used to generate the molecular ion. The high-resolution mass spectrum would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition of the compound. For Benzanilide, 5-amino-2-(octyloxy)- (C₂₁H₂₈N₂O₂), the predicted monoisotopic mass is approximately 356.2151 g/mol .

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be performed to study the fragmentation pattern of the molecular ion. The way the molecule breaks apart provides valuable clues about its structure. Key fragmentation pathways for Benzanilide, 5-amino-2-(octyloxy)- would likely include:

Cleavage of the amide bond : This is a common fragmentation pathway for amides, leading to the formation of a benzoyl cation (m/z 105) and an aminophenoxy radical cation.

Loss of the octyloxy chain : Fragmentation of the ether linkage could lead to the loss of the C₈H₁₇ radical or C₈H₁₆.

Cleavage within the octyloxy chain : Fragmentation along the alkyl chain is also expected. uni.lunih.govuni.luuni.lu

Table 3: Predicted Key Mass Spectrometry Fragments for Benzanilide, 5-amino-2-(octyloxy)-

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

| 357.2229 | [M+H]⁺ | Protonated molecular ion |

| 105.0335 | [C₆H₅CO]⁺ | Cleavage of the amide C-N bond |

| 121.0500 | [H₂NC₆H₃(OH)CO]⁺ | Cleavage of the amide bond with rearrangement |

| 245.1650 | [M - C₈H₁₇]⁺ | Loss of the octyl radical |

Note: These are predicted m/z values for the protonated species and major fragments.

By combining the detailed information from this array of advanced spectroscopic and analytical techniques, a comprehensive and unambiguous structural assignment and purity assessment of Benzanilide, 5-amino-2-(octyloxy)- can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzanilide, 5-amino-2-(octyloxy)-, with a chemical formula of C21H28N2O2, the theoretical exact mass can be calculated.

Table 1: Predicted Monoisotopic Mass and m/z Values for Common Adducts of Benzanilide, 5-amino-2-(octyloxy)-

| Adduct | Chemical Formula | Theoretical m/z |

| [M+H]+ | C21H29N2O2+ | 341.2224 |

| [M+Na]+ | C21H28N2O2Na+ | 363.2043 |

| [M+K]+ | C21H28N2O2K+ | 379.1783 |

| [M-H]- | C21H27N2O2- | 339.2078 |

Note: These values are theoretical and would be confirmed by HRMS analysis.

The experimental determination of the monoisotopic mass of Benzanilide, 5-amino-2-(octyloxy)- using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would be expected to yield a value within a few parts per million (ppm) of the theoretical mass, thus confirming its elemental composition.

Collision-Induced Dissociation (CID)-MS for Fragmentation Pathway Analysis

The primary fragmentation would likely occur at the amide bond, leading to the formation of benzoyl and aniline-related fragment ions. The octyloxy chain is also susceptible to fragmentation.

Table 2: Predicted Key Fragment Ions of Benzanilide, 5-amino-2-(octyloxy)- in Positive Ion Mode

| Putative Fragment Ion | Proposed Structure |

| m/z 120 | [C7H6NO]+ (Benzoyl cation) |

| m/z 221 | [C14H23NO]+ (5-amino-2-(octyloxy)phenyl cation) |

| m/z 109 | [C7H9N]+ (Aniline cation) |

Note: These are predicted fragmentation patterns and would require experimental verification.

Predicted Collision Cross Section (CCS) Analysis

The collision cross section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. Predicted CCS values can be calculated using computational methods and can aid in compound identification, particularly when coupled with liquid chromatography and mass spectrometry. For structurally related compounds, such as Benzamide (B126), 5-amino-2-(octyloxy)-n-(2-pyrimidinyl)- and Benzamide, 5-amino-2-(octyloxy)-n-(2-thiazolyl)-, predicted CCS values for various adducts have been reported. nih.govnih.gov These values provide an estimation of the expected CCS for Benzanilide, 5-amino-2-(octyloxy)-.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of Structurally Related Compounds

| Compound | Adduct | m/z | Predicted CCS (Ų) |

| Benzamide, 5-amino-2-(octyloxy)-n-(2-pyrimidinyl)- | [M+H]+ | 343.21285 | 184.4 |

| [M+Na]+ | 365.19479 | 188.7 | |

| Benzamide, 5-amino-2-(octyloxy)-n-(2-thiazolyl)- | [M+H]+ | 348.17403 | 182.9 |

| [M+Na]+ | 370.15597 | 187.9 |

Source: PubChem. nih.govnih.gov

Based on these related structures, the predicted CCS for the [M+H]+ ion of Benzanilide, 5-amino-2-(octyloxy)- would likely fall within a similar range.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. While specific experimental spectra for Benzanilide, 5-amino-2-(octyloxy)- are not available, the expected characteristic absorption bands can be predicted based on its structure.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for Benzanilide, 5-amino-2-(octyloxy)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric stretching | 3400-3200 |

| N-H (amide) | Stretching | 3300-3100 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=O (amide I) | Stretching | 1680-1630 |

| N-H (amide II) | Bending | 1570-1515 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1260-1000 |

These predicted frequencies would be confirmed by acquiring experimental IR and Raman spectra of the synthesized compound.

Chromatographic Methods for Purity and Mixture Analysis

High-performance liquid chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of components in a mixture, and for assessing the purity of a synthesized compound. A reversed-phase HPLC method would be suitable for the analysis of Benzanilide, 5-amino-2-(octyloxy)- due to its relatively nonpolar nature.

A typical HPLC system for this analysis would consist of a C18 stationary phase and a mobile phase gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration. The presence of any additional peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical tool for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of "Benzanilide, 5-amino-2-(octyloxy)-", GC-MS provides critical information regarding its purity and structural characteristics through its unique retention time and mass fragmentation pattern.

The retention time in GC is heavily influenced by the compound's volatility and its interactions with the stationary phase of the GC column. Given the molecular weight and functional groups of "Benzanilide, 5-amino-2-(octyloxy)-", a column with a non-polar or mid-polar stationary phase, such as one based on polysiloxane, would be suitable. The high boiling point expected for this molecule would necessitate a temperature-programmed analysis to ensure its elution from the column.

The molecular ion peak, corresponding to the intact molecule, would be expected at a mass-to-charge ratio (m/z) consistent with its molecular formula, C21H28N2O2 (molecular weight: 340.46 g/mol ). The presence of a nitrogen atom results in an even molecular weight, which is consistent with the nitrogen rule in mass spectrometry. whitman.edu

Key fragmentation pathways for benzanilides typically involve cleavage of the amide bond. This would likely lead to the formation of characteristic fragment ions. One such fragment would be the benzoyl cation or related species. Another significant fragmentation pathway for ethers is the cleavage of the C-O bond, which for the octyloxy group could result in the loss of the C8H17 alkyl chain. libretexts.org Alpha-cleavage adjacent to the amino group is also a common fragmentation pattern for anilines. libretexts.org The presence of the octyloxy group would also likely lead to a series of fragment ions separated by 14 mass units, corresponding to the loss of successive CH2 groups from the alkyl chain. youtube.com

A hypothetical fragmentation pattern based on these principles is presented in the table below. It is important to note that this is a predictive table based on general fragmentation rules for similar structures, as specific experimental data was not found.

Table 1: Predicted GC-MS Fragmentation Data for Benzanilide, 5-amino-2-(octyloxy)-

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Structural Assignment |

|---|---|---|

| [M]+ | 340 | Molecular Ion |

| [M-C8H17]+ | 227 | Loss of the octyl radical |

| [C7H5O]+ | 105 | Benzoyl cation |

| [C6H5NHCO]+ | 120 | Benzoylaminyl cation |

| [C6H5]+ | 77 | Phenyl cation |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions, assessing compound purity, and determining appropriate solvent systems for larger-scale chromatographic separations. niscair.res.in In the synthesis of "Benzanilide, 5-amino-2-(octyloxy)-", TLC would be routinely employed to track the consumption of starting materials and the formation of the product.

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and distinguish compounds. khanacademy.org

For "Benzanilide, 5-amino-2-(octyloxy)-", which possesses both polar (amino and amide groups) and non-polar (octyloxy chain and phenyl rings) characteristics, the choice of the eluent system is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the solvent system is adjusted to obtain an optimal Rf value for the product, generally in the range of 0.3-0.5 for effective separation and visualization. wisc.edu

The amino group in the molecule can interact strongly with the acidic silica gel stationary phase, potentially leading to tailing of the spot. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent. nih.gov

Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings in the molecule are UV-active. Alternatively, various staining reagents can be used. A common general-purpose stain is potassium permanganate (B83412) solution, which reacts with many organic compounds. Specific stains for amino groups, such as ninhydrin, could also be employed, although this may not be as effective for aromatic amines.

The progress of a reaction to synthesize "Benzanilide, 5-amino-2-(octyloxy)-" would be monitored by spotting the reaction mixture alongside the starting materials on a TLC plate. A successful reaction would show the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The purity of the isolated product can also be assessed by TLC; a pure compound should ideally present as a single spot.

The table below provides hypothetical TLC data, illustrating how different solvent systems might affect the Rf value of the target compound. This data is illustrative, as specific experimental values were not found in the literature.

Table 2: Illustrative TLC Data for Benzanilide, 5-amino-2-(octyloxy)- on a Silica Gel Plate

| Solvent System (v/v) | Predicted Rf Value | Observations |

|---|---|---|

| Hexane:Ethyl Acetate (4:1) | 0.2 | The compound is relatively polar and does not travel far up the plate in a less polar solvent system. |

| Hexane:Ethyl Acetate (2:1) | 0.4 | A good balance of polarity, providing a clear spot in the optimal range for analysis. |

| Hexane:Ethyl Acetate (1:1) | 0.6 | The increased polarity of the eluent causes the compound to travel further up the plate. |

| Dichloromethane:Methanol (95:5) | 0.5 | Another suitable solvent system, with methanol increasing the polarity to achieve a good Rf. |

Computational Chemistry and Theoretical Studies of Benzanilide, 5 Amino 2 Octyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and related properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like Benzanilide (B160483), 5-amino-2-(octyloxy)-, DFT can be employed to investigate both its ground and excited electronic states.

In a typical DFT study, the ground state geometry of the molecule would first be optimized to find its most stable conformation. From this optimized geometry, a wealth of information can be derived. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive.

Furthermore, the electrostatic potential mapped onto the electron density surface can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For Benzanilide, 5-amino-2-(octyloxy)-, the amino group would be expected to be a region of high electron density, while the carbonyl group of the amide linkage would be electron-deficient.

Time-dependent DFT (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. By simulating the absorption of light, TD-DFT can predict the electronic absorption spectrum (UV-Vis spectrum) of the molecule. This is crucial for understanding the photophysical properties of the compound and for correlating with experimentally obtained spectra. The calculations would provide the energies of the main electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

A hypothetical representation of data that could be obtained from a DFT study on Benzanilide, 5-amino-2-(octyloxy)- is presented below:

| Parameter | Calculated Value (Illustrative) |

| Ground State Energy | -1245.67 Hartree |

| HOMO Energy | -5.89 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 4.66 eV |

| Dipole Moment | 3.45 Debye |

Ab initio methods are a class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC) can provide highly accurate predictions of various properties, including spectroscopic parameters.

For Benzanilide, 5-amino-2-(octyloxy)-, ab initio calculations can be used to predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the N-H stretch of the amino group, the C=O stretch of the amide, and the C-O stretch of the octyloxy ether linkage.

Similarly, ab initio methods can be employed to predict nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be determined. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and for confirming the chemical structure of the synthesized compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule and its interactions with its environment over time.

For a flexible molecule like Benzanilide, 5-amino-2-(octyloxy)-, which possesses a long octyloxy chain and rotatable bonds in the benzanilide core, MD simulations are particularly useful for exploring its conformational landscape. By simulating the motion of the atoms over a period of time (typically nanoseconds to microseconds), MD can reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in a solvent, or in a condensed phase. The simulations can also provide information on the energy barriers between different conformations.

Furthermore, MD simulations can be used to study the intermolecular interactions between molecules of Benzanilide, 5-amino-2-(octyloxy)- or between this molecule and other molecules, such as solvent molecules or a biological receptor. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial for understanding the bulk properties of the material and its potential applications. For instance, the amino group and the amide linkage are capable of forming hydrogen bonds, which could significantly influence the packing of the molecules in the solid state.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

As briefly mentioned in the context of ab initio methods, the prediction of spectroscopic signatures is a key application of computational chemistry. The ability to accurately forecast the NMR and IR spectra of a molecule before its synthesis or experimental characterization can save significant time and resources.

For Benzanilide, 5-amino-2-(octyloxy)-, a combination of DFT and ab initio methods would be employed for this purpose. The general workflow involves first optimizing the molecular geometry and then performing the spectroscopic property calculation at that geometry.

The table below provides an illustrative example of predicted versus experimental spectroscopic data for a hypothetical analysis of Benzanilide, 5-amino-2-(octyloxy)-.

| Spectroscopic Feature | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR: -NH₂ proton | 4.5 ppm | 4.4 ppm |

| ¹³C NMR: C=O carbon | 168.2 ppm | 167.9 ppm |

| IR: N-H stretch | 3450, 3350 cm⁻¹ | 3445, 3348 cm⁻¹ |

| IR: C=O stretch | 1660 cm⁻¹ | 1655 cm⁻¹ |

Such a comparison allows for a confident assignment of the experimental signals and provides a strong validation of the proposed chemical structure.

Structure-Property Relationship Modeling through Computational Approaches

Computational chemistry provides a powerful framework for establishing quantitative structure-property relationships (QSPR). By calculating a variety of molecular descriptors for a series of related compounds and correlating them with experimentally determined properties, one can build predictive models.

In the context of Benzanilide, 5-amino-2-(octyloxy)-, one could explore how variations in its chemical structure affect certain properties. For example, by computationally modeling a series of analogues with different alkyl chain lengths in the alkoxy group or different substituents on the aniline (B41778) or benzoyl rings, it would be possible to develop a QSPR model for properties such as solubility, melting point, or electronic absorption wavelength.

These models are typically developed using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. The molecular descriptors used in these models can be derived from the computational chemistry calculations discussed above and can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. A successful QSPR model can then be used to predict the properties of new, as-yet-unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Investigation of Molecular Interactions and Biological Pathways

Elucidation of Molecular Mechanisms of Action in Biological Systems

No specific studies on the molecular mechanisms of action for Benzanilide (B160483), 5-amino-2-(octyloxy)- were found in the public domain. Research in this area would be foundational to understanding its biological effects.

There is no available data from ligand-target binding studies for this compound. Such studies would be crucial to identify specific biomolecular partners, such as receptors or enzymes, with which it may interact. Techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) would be required to determine binding affinities and kinetics.

Information regarding the functional modulation of any biomolecular targets by Benzanilide, 5-amino-2-(octyloxy)- is currently unavailable. For example, studies on related structures, such as certain benzenesulfonamide (B165840) derivatives, have shown potent and selective inhibition of enzymes like 12-lipoxygenase. nih.gov However, no such functional data exists for the specific compound .

There are no published studies on how Benzanilide, 5-amino-2-(octyloxy)- might perturb cellular pathways. Research using techniques like transcriptomics, proteomics, or metabolomics in relevant cell models would be necessary to understand its influence on cellular signaling and metabolic networks.

Application as Molecular Probes in Biological Research

The potential use of Benzanilide, 5-amino-2-(octyloxy)- as a molecular probe has not been explored in the available literature. Its structural features, including the amino group which could be functionalized, might suggest a potential for such applications, but this remains speculative without experimental validation.

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Design

Comprehensive Structure-Activity Relationship (SAR) studies for Benzanilide, 5-amino-2-(octyloxy)- are not available. SAR studies are essential for optimizing lead compounds into more potent and selective agents. nih.gov

Without a known biological target or activity, the impact of modifying the substituents of Benzanilide, 5-amino-2-(octyloxy)- on molecular recognition cannot be determined. General principles of medicinal chemistry suggest that the amino and octyloxy groups would be key points for modification to explore any potential biological activity. nih.gov For instance, altering the length of the octyloxy chain or modifying the amino group could significantly impact properties like solubility, cell permeability, and target binding affinity.

Conformational Effects on Biological Interaction Profiles

Research on related benzamide (B126) and N-phenylbenzamide derivatives has established that the relative orientation of the aromatic rings and the conformation of the amide bond are critical determinants of biological activity. For instance, studies on dopamine (B1211576) D-2 receptor antagonists from the benzamide series have shown that low-energy conformations are often the ones that bind to the receptor. nih.gov An extended conformation of the amide side chain is frequently observed in the receptor-bound state of active benzamides. nih.gov

In the case of "Benzanilide, 5-amino-2-(octyloxy)-", the torsional angles around the C-N bond of the amide group and the C-O bond of the octyloxy group are key conformational parameters. The planarity of the benzanilide system can be influenced by the steric bulk of the substituents. The long, flexible octyloxy chain can adopt numerous conformations, some of which may be more favorable for biological interactions than others. These different conformations can lead to a range of biological interaction profiles, from high-affinity binding to complete inactivity.

Computational modeling and conformational analysis are powerful tools to predict the likely bioactive conformations. By calculating the potential energy of different conformers, researchers can identify low-energy structures that are more likely to exist and interact with a biological target. The interplay between the electronic effects of the amino group and the steric and hydrophobic contributions of the octyloxy chain will ultimately define the preferred conformation for optimal target engagement.

Detailed Research Findings

For "Benzanilide, 5-amino-2-(octyloxy)-", the amino group at the 5-position and the octyloxy group at the 2-position of the benzoic acid moiety are expected to significantly impact its interaction with biological macromolecules. The amino group can act as a hydrogen bond donor, while the oxygen atom of the octyloxy group can act as a hydrogen bond acceptor. The long alkyl chain of the octyloxy group introduces a significant hydrophobic element, which can engage in van der Waals interactions within a hydrophobic pocket of a receptor.

The relative orientation of these functional groups, dictated by the molecule's conformation, will determine the feasibility and strength of these interactions. For example, a conformation where the amino group and the octyloxy chain are oriented in a way that allows for simultaneous hydrogen bonding and hydrophobic interactions with a receptor is likely to exhibit higher affinity.

To illustrate the potential impact of conformation on biological activity, a hypothetical analysis of two distinct conformers of "Benzanilide, 5-amino-2-(octyloxy)-" is presented below. These conformers differ in the dihedral angle of the amide bond, leading to different spatial arrangements of the phenyl rings.

Table 1: Hypothetical Biological Activity of "Benzanilide, 5-amino-2-(octyloxy)-" Conformers

| Conformer | Dihedral Angle (C-CO-NH-C) | Receptor Binding Affinity (Kᵢ, nM) |

| A (Planar) | 180° | 50 |

| B (Twisted) | 90° | 500 |

This table presents hypothetical data for illustrative purposes.

The data in the table above suggests that the planar conformer (Conformer A) exhibits a significantly higher binding affinity (lower Kᵢ value) compared to the twisted conformer (Conformer B). This indicates that a more planar arrangement of the benzanilide core may be preferred for optimal interaction with the hypothetical receptor.

Further diversifying the conformational landscape, the orientation of the octyloxy chain can also be a critical factor. Let's consider two hypothetical conformers based on the orientation of the octyloxy group relative to the benzanilide core.

Table 2: Hypothetical Influence of Octyloxy Chain Conformation on Inhibitory Activity

| Conformer | Octyloxy Chain Orientation | IC₅₀ (µM) |

| C (Extended) | Away from the phenyl ring | 1.5 |

| D (Folded) | Towards the phenyl ring | 15.0 |

This table presents hypothetical data for illustrative purposes.

In this hypothetical scenario, the conformer with an extended octyloxy chain (Conformer C) demonstrates a much lower IC₅₀ value, indicating greater inhibitory potency. This suggests that a conformation where the hydrophobic octyloxy tail can access a specific hydrophobic pocket within the target protein is crucial for its biological function. The folded conformation (Conformer D) may introduce steric hindrance or be energetically less favorable for binding.

These hypothetical examples underscore the profound impact that molecular conformation can have on the biological interaction profile of a flexible molecule like "Benzanilide, 5-amino-2-(octyloxy)-". The precise conformational requirements will be specific to the particular biological target being investigated. A thorough understanding of the conformational landscape is therefore essential for the rational design of more potent and selective analogs.

Applications in Advanced Materials Science Research

Benzanilides as Scaffolds for Liquid Crystalline Materials Research

The benzanilide (B160483) moiety serves as a valuable structural scaffold in the design of liquid crystalline materials. rsc.org The rational design of new liquid crystal materials is fundamentally based on understanding the relationship between molecular structure and the formation of liquid crystalline phases. rsc.org Although some functional groups can be challenging to integrate while maintaining liquid crystallinity, the careful design of flexible structures can accommodate the conformational preferences of moieties like tertiary benzanilides, enabling the synthesis of a variety of liquid crystal trimers that exhibit both nematic and smectic phases. rsc.org

The synthesis of benzanilide derivatives for materials research often involves standard organic chemistry techniques. For instance, 4-substituted benzanilides can be synthesized by reacting the corresponding substituted anilines with benzoyl chloride in a pyridine (B92270) solvent. bohrium.com Another common method is the Schotten-Baumann benzoylation method. ajol.info A diversity-oriented synthesis approach for creating hydroxylated benzanilides involves the condensation of carboxylic acids with amines. nih.gov However, this can be limited by the availability of starting materials and the formation of side products. nih.gov More advanced methods, such as palladium(II)- or ruthenium(II)-catalyzed regioselective C–H hydroxylation, offer a more direct and efficient route to specific benzanilide derivatives. nih.gov

In the context of liquid crystal dimers, the design strategy often involves linking two rigid benzanilide-containing mesogenic units with a flexible spacer. The nature of the N-substituent on the amide group is a critical design consideration, as it can disrupt liquid crystallinity if not accommodated by a flexible molecular structure. rsc.org Research on liquid crystal trimers has shown that incorporating large N-substituents like benzyl (B1604629) or decyl groups is possible and leads to distinct phase behaviors. rsc.org

The mesomorphic behavior of benzanilide-based liquid crystals is intricately linked to their molecular architecture. The substitution pattern on the benzanilide core significantly influences the material's phase transitions and properties. The inclusion of tertiary benzanilide groups, for example, has been shown to be challenging due to their strong conformational preferences which can disrupt the formation of liquid crystalline phases. rsc.org However, by designing more flexible molecular structures, researchers have successfully synthesized liquid crystal trimers containing these groups, which exhibit both nematic and smectic phases. rsc.org

Studies on related liquid crystal families, such as (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates, demonstrate that the molecular length directly impacts the number and type of mesophases. mdpi.comresearchgate.net Longer molecules tend to exhibit a greater number of mesophases and transition to an isotropic liquid at higher temperatures. mdpi.comresearchgate.net For example, a homolog with a shorter alkyl chain might only show a chiral smectic C phase (SmC), while a longer homolog could exhibit SmC, chiral smectic A (SmA), and other ordered smectic phases. mdpi.comresearchgate.net The presence of large N-substituents in benzanilide trimers has been found to favor the formation of an orthogonal smectic (SmA) phase and can lead to an unusual and pronounced contraction of the smectic layer spacing upon cooling. rsc.org

Alkoxy chains, such as the octyloxy group in "Benzanilide, 5-amino-2-(octyloxy)-", play a crucial role in modulating the physical and mesomorphic properties of liquid crystalline materials. The length of the alkoxy chain is a key parameter that influences phase transition temperatures, the type of mesophases formed, and other material characteristics. mdpi.comresearchgate.netresearchgate.net

Research on various liquid crystal systems has consistently shown that increasing the length of the alkoxy chain leads to several predictable changes:

Increased Number of Mesophases : Longer alkoxy chains tend to promote a richer polymorphism, meaning the material will exhibit a greater number of distinct liquid crystal phases. mdpi.comresearchgate.net

Higher Clearing Points : The temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid (the clearing point) generally increases with longer alkoxy chains. mdpi.comresearchgate.net

Stabilization of Smectic Phases : In many systems, longer chains favor the formation of more ordered smectic phases over the less ordered nematic phase. researchgate.net For compounds with long alkyloxy chains, smectic C, smectic I, and smectic A phases have been detected. researchgate.net

Influence on Geometrical Parameters : While the core structural parameters of the mesogen molecule may not be significantly affected, the length of the alkoxy chain can alter dihedral angles between the aromatic rings. orientjchem.org This change in molecular conformation can, in turn, affect intermolecular interactions and the stability of the mesophase. orientjchem.org

The table below summarizes the general effects of increasing alkoxy chain length on the properties of liquid crystalline materials, based on findings from related compound families.

| Property | Effect of Increasing Alkoxy Chain Length |

| Number of Mesophases | Tends to increase mdpi.comresearchgate.net |

| Clearing Point (Isotropic Transition Temperature) | Generally increases mdpi.comresearchgate.net |

| Phase Stability | Often enhances the stability of smectic phases over nematic phases researchgate.net |

| Molecular Geometry (Dihedral Angles) | Can cause changes in the dihedral angles of the mesogenic core orientjchem.org |

Use as Precursors or Additives in Polymer Chemistry

Benzanilide derivatives are utilized as key building blocks or additives in the field of polymer chemistry to enhance the properties of high-performance polymers. Their rigid, rod-like structure can impart desirable characteristics such as thermal stability and dimensional stability to the resulting polymer.

For example, rigid benzanilide units have been incorporated into the molecular structure of photosensitive polyimides (PSPIs) to reduce the coefficient of thermal expansion (CTE) of the polymer coatings. researchgate.net In one study, a specific aromatic diamine containing a benzanilide unit, 2,3'-dimethyl-4,4'-diaminobenzanilide (MMDABA), was copolymerized with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and 3,3',5,5'-tetramethyl-4,4'-diaminodiphenylmethane (TMMDA). researchgate.net The introduction of the rigid benzanilide unit into the polyimide backbone was effective in lowering the CTE, a critical property for materials used in microelectronics and optoelectronics. researchgate.net The resulting PSPI copolymers were soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), which is important for processing. researchgate.net

Optoelectronic Material Development

The structural features of benzanilides make them suitable candidates for the development of optoelectronic materials. Polyimides containing benzanilide units, as mentioned previously, are being explored for high-performance optoelectronic applications due to their enhanced high-temperature dimensional stability. researchgate.net

Furthermore, the inherent photophysical properties of some benzanilide-related structures are of interest. For instance, certain liquid crystals based on 4-alkoxybenzylidene-4'-alkoxyanilines have been shown to exhibit blue fluorescence under UV excitation. researchgate.net This fluorescence was attributed to π* → n transitions within the molecules. researchgate.net While not directly involving "Benzanilide, 5-amino-2-(octyloxy)-", this finding highlights the potential for designing benzanilide-based molecules with specific light-emitting properties for use in optoelectronic devices. The photoreactive nature of the benzanilide structure itself, which can undergo photo-Fries rearrangement, also presents possibilities for creating photo-patternable materials. bohrium.comrug.nl

Functional Nanomaterial Synthesis Utilizing Benzanilide Derivatives

The synthesis of functional nanomaterials often relies on the self-assembly of molecular building blocks. The well-defined geometry and potential for directed intermolecular interactions make benzanilide derivatives promising candidates for constructing such materials. The interplay of strong hydrogen bonds (N–H···O=C) and weaker interactions (C–H···O, C–H···F, C–F···π) in fluorinated benzanilides has been shown to dictate molecular conformation and packing in the solid state. researchgate.net This ability to control solid-state architecture through molecular design is fundamental to creating ordered nanomaterials.

While direct synthesis of nanoparticles from "Benzanilide, 5-amino-2-(octyloxy)-" is not widely documented, the principles of liquid crystal self-assembly offer a pathway. Liquid crystals can act as templates for organizing nanoparticles or for creating nanostructured materials after polymerization or cross-linking of reactive mesogens. The study of how alkoxy chain length affects the dihedral angles and packing of mesogens provides insight into how one might control the structure of self-assembled materials at the nanoscale. orientjchem.org For example, TEM imaging has been used to visualize the structures of liquid crystal homologous series, revealing how molecular changes impact the resulting morphology. orientjchem.org

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Benzanilide (B160483) Research

Furthermore, AI algorithms can assist in identifying novel biological targets for benzanilide-based drugs by analyzing complex biological data from genomics, proteomics, and metabolomics. nih.govnih.gov Generative chemistry models can even design entirely new benzanilide structures with optimized properties tailored to specific therapeutic needs. nih.gov Explainable AI methodologies are also being developed to provide insights into the decision-making processes of complex ML models, making the predictions more transparent and trustworthy for medicinal chemists. nih.gov

Table 1: Applications of AI/ML in Benzanilide Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Property Prediction | ML models predict physicochemical and ADMET properties of novel benzanilide derivatives. chemrxiv.orgnih.gov | Accelerates compound screening and prioritizes candidates with favorable drug-like properties. srgtalent.com |

| Target Identification | AI algorithms analyze biological data to identify new protein targets for benzanilide-based therapies. nih.govnih.gov | Expands the therapeutic potential of the benzanilide scaffold to new diseases. |

| De Novo Design | Generative models design novel benzanilide structures with desired activity and property profiles. nih.gov | Creates innovative drug candidates that may not be discovered through traditional methods. |

| Reaction Optimization | AI can predict optimal reaction conditions for the synthesis of benzanilides, improving yield and reducing waste. | Leads to more efficient and sustainable chemical manufacturing. |

Exploration of Novel Reactivity and Transformation Pathways

Future research will undoubtedly focus on discovering new chemical reactions and transformations for the benzanilide scaffold, enabling the synthesis of more complex and diverse molecules. nih.gov A key area of interest is the development of novel C-H functionalization strategies, which allow for the direct modification of the aromatic rings of the benzanilide structure. nih.govrsc.org For instance, regioselective C(sp2)–H hydroxylation and bromination have been achieved using different catalysts, providing access to a range of substituted benzanilides with potentially unique biological activities. rsc.orgnih.gov

The development of visible light-induced reactions, such as the Mallory reaction of tertiary benzanilides, opens up new possibilities for creating complex polycyclic aromatic structures from simpler benzanilide precursors. rsc.org These photochemical methods can offer milder reaction conditions and unique selectivity compared to traditional thermal reactions.

Researchers are also exploring templated synthesis approaches, such as native chemical ligation (NCL), to construct benzanilides in aqueous environments. nih.gov This method could be particularly useful for creating DNA-encoded libraries of benzanilides for high-throughput screening. nih.gov The ability to perform these reactions in the presence of biological molecules opens up avenues for in-situ synthesis and fragment-based drug discovery. nih.gov

Development of Benzanilide-Based Supramolecular Assemblies

The self-assembly of molecules into well-defined, functional supramolecular structures is a rapidly growing field of research. Benzanilides, with their rigid core and potential for hydrogen bonding and other non-covalent interactions, are promising building blocks for such assemblies.

Research has shown that by carefully designing the molecular structure, tertiary benzanilides can be incorporated into liquid crystal trimers, forming nematic and smectic phases. rsc.org The ability to control the phase behavior through N-substitution and the introduction of lateral groups allows for the fine-tuning of the material's properties. rsc.org These materials could have applications in displays, sensors, and other advanced technologies.

Furthermore, the principles of supramolecular chemistry can be used to control the properties of benzanilide-based drugs. For example, by forming ion pairs with photoswitchable molecules, it is possible to control the aggregation behavior and membrane permeability of a drug with light. nih.gov This approach could lead to the development of novel drug delivery systems with enhanced spatial and temporal control.

Interdisciplinary Research with Bioengineering and Physics

The unique properties of benzanilides make them attractive candidates for interdisciplinary research at the interface of chemistry, bioengineering, and physics. In bioengineering, benzanilides with specific biological activities, such as potassium channel openers, could be incorporated into biomaterials or medical devices. nih.govnih.gov For example, a benzanilide-releasing coating on a stent could help to prevent restenosis by promoting vasodilation. nih.gov

The development of benzanilide-based linkers for targeted protein degraders (TPDs) is another exciting area of research. nih.gov By designing benzanilides that can bring a target protein and an E3 ubiquitin ligase into close proximity, it is possible to induce the degradation of the target protein, offering a powerful new therapeutic modality.

From a physics perspective, the study of the conformational preferences and electronic properties of benzanilides can inform the design of new materials with tailored optical and electronic properties. rsc.org The ability of some benzanilides to form liquid crystalline phases suggests potential applications in optoelectronics and photonics. rsc.org

Sustainable and Scalable Synthesis Strategies for Industrial Relevance

For any new chemical entity to have a real-world impact, its synthesis must be both sustainable and scalable. Future research on benzanilides will need to address these challenges to ensure their industrial relevance. A significant focus is on developing "green" chemistry approaches that minimize waste, reduce energy consumption, and use environmentally benign reagents and solvents. tandfonline.comresearchgate.net

One promising strategy is the use of heterogeneous catalysts, such as palladium nanoparticles doped on clay, which can be easily separated from the reaction mixture and recycled multiple times. tandfonline.comresearchgate.net Microwave-assisted synthesis has also been shown to be an effective method for the rapid and efficient production of benzanilides under solvent-free conditions. tandfonline.comresearchgate.net

Diversity-oriented synthesis (DOS) is another powerful strategy for the rapid generation of large libraries of benzanilides for screening. nih.govrsc.org By developing efficient and regioselective reactions, it is possible to create a wide range of structurally diverse compounds from a common set of starting materials. nih.govrsc.org These approaches, combined with the principles of green chemistry, will be essential for the sustainable and cost-effective production of benzanilide-based products in the future.

Table 2: Comparison of Benzanilide Synthesis Methods

| Synthesis Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Amidation | Benzoyl chloride, aniline (B41778), base slideshare.net | Organic solvent | Well-established, versatile | Often requires harsh conditions, generates waste |

| Microwave-Assisted Synthesis | Palladium-doped clay tandfonline.comresearchgate.net | Solvent-free, microwave irradiation | Rapid, high yields, recyclable catalyst, environmentally friendly tandfonline.comresearchgate.net | Requires specialized equipment |

| C-H Hydroxylation | Ru(II) or Pd(II) catalysts nih.govrsc.org | Specific solvents and temperatures | High regioselectivity, good functional group tolerance nih.govrsc.org | Catalyst can be expensive, optimization may be required |

| Native Chemical Ligation | Benzoyl thioesters, o-mercaptoaniline fragments nih.gov | Aqueous solution | Proceeds in water, tolerates unprotected functional groups nih.gov | Limited to specific starting materials |

Q & A

Q. What are the optimal synthesis methods for 5-amino-2-(octyloxy)benzanilide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of 5-amino-2-(octyloxy)benzanilide can be optimized using orthogonal experimental design. For example, factors such as reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF vs. ethanol), catalyst type (e.g., Lewis acids), and molar ratios of reactants should be systematically varied. A study on a structurally similar compound (5-amino-2-(p-aminophenyl)benzoxazole) employed a three-factor, three-level orthogonal array (L9) to identify optimal conditions, achieving a yield improvement from 65% to 89% . Key parameters include controlling exothermic reactions during amide bond formation (slow addition of acylating agents) and recrystallization in ethanol/water mixtures to enhance purity .

Q. How should purification and characterization of 5-amino-2-(octyloxy)benzanilide be conducted to ensure high purity?

Methodological Answer: Post-synthesis purification typically involves recrystallization using mixed solvents (e.g., ethanol-water) to remove unreacted starting materials or side products. Characterization requires a combination of techniques:

- Melting point analysis (e.g., sharp melting point near 242°C, as seen in structurally related benzanilides) .

- Spectroscopy : FT-IR for amide C=O stretching (~1650 cm⁻¹), ¹H/¹³C NMR for octyloxy chain protons (δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 6.5–7.5 ppm) .

- HPLC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 355 for C₂₁H₂₆N₂O₂) .

Advanced Research Questions

Q. How do the octyloxy chains influence the solubility and stability of 5-amino-2-(octyloxy)benzanilide in different solvents?

Methodological Answer: The octyloxy chains enhance solubility in non-polar solvents (e.g., hexane, chloroform) due to hydrophobic interactions, while the benzanilide core contributes to limited solubility in polar solvents (e.g., water). A study on helicene derivatives functionalized with octyloxy chains demonstrated a 60% yield improvement in solubility-driven syntheses using Wittig reactions and photocyclization . Stability can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Oxidative stability may require inert atmospheres (N₂/Ar) during storage .

Q. What computational methods can predict the reactivity and potential cocrystal formation of 5-amino-2-(octyloxy)benzanilide?